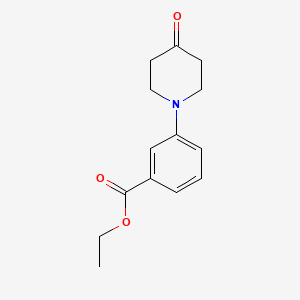

Ethyl 3-(4-oxopiperidin-1-yl)benzoate

Description

Contextualization within Modern Organic Synthesis

In the field of organic synthesis, the development of efficient methods to construct carbon-nitrogen (C-N) bonds is a primary focus. The N-aryl linkage in Ethyl 3-(4-oxopiperidin-1-yl)benzoate is a key feature, and its synthesis exemplifies major advancements in cross-coupling chemistry. wikipedia.org Historically, the formation of such bonds required harsh conditions, but modern palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have revolutionized this process. wikipedia.orgnih.gov This reaction allows for the coupling of an amine (4-piperidone) with an aryl halide (e.g., ethyl 3-bromobenzoate) under relatively mild conditions, tolerating a wide variety of functional groups. wikipedia.org

The synthesis of N-aryl-4-piperidones has been a subject of ongoing research due to their importance as synthetic intermediates. acs.org While older methods involved reacting anilines with compounds like 1,5-dichloro-3-pentanone, these approaches often suffered from limitations. acs.orggoogle.com The advent of catalytic C-N cross-coupling provides a more general and efficient route, making intermediates like this compound readily accessible for further research.

Table 1: Representative Synthetic Scheme via Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |

|---|

This table represents a plausible, modern synthetic route. Specific conditions may vary.

Foundational Research Questions and Hypotheses in Synthetic Chemistry

The synthesis and use of this compound are driven by fundamental questions in synthetic chemistry, primarily related to the efficient construction of molecular complexity and the exploration of structure-activity relationships (SAR).

A core hypothesis in drug discovery is that the creation of diverse molecular libraries from a common, multi-functional intermediate is an efficient strategy for identifying novel therapeutic agents. This compound is an ideal scaffold for testing this hypothesis due to the presence of two distinct and chemically reactive functional groups: the piperidone ketone and the ethyl ester.

Research Questions Addressed:

How can we achieve molecular diversity from a single intermediate? This compound serves as a branch point for divergent synthesis. The ketone can undergo a wide range of transformations, while the ester provides another handle for modification, allowing chemists to systematically alter the molecule's structure.

What is the role of substituent positioning in biological activity? By using the meta-substituted benzoate (B1203000), researchers can probe how this specific spatial arrangement influences a molecule's ability to interact with biological targets, compared to its ortho and para isomers.

Can we develop more efficient and modular synthetic routes? The preparation of this compound is a test case for the efficiency and scope of modern coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net

The true value of this compound in the academic landscape is not as a final product, but as a starting point for innovation. Each functional group offers a gateway to new classes of compounds, enabling the systematic exploration of chemical space. nih.govnih.govnih.gov

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Ketone | Reductive Amination | Introduction of new substituted amino groups |

| Wittig Reaction | Formation of an exocyclic double bond, for further functionalization nih.gov | |

| Aldol Condensation | Creation of α,β-unsaturated ketone systems researchgate.net | |

| Grignard Reaction | Conversion to a tertiary alcohol and introduction of R-groups | |

| Ester | Saponification (Hydrolysis) | Formation of the corresponding carboxylic acid |

| Reduction | Conversion to a primary alcohol (benzyl alcohol derivative) |

Through these and other transformations, a single intermediate like this compound can generate a vast library of novel compounds for biological screening and materials science applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 3-(4-oxopiperidin-1-yl)benzoate |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)11-4-3-5-12(10-11)15-8-6-13(16)7-9-15/h3-5,10H,2,6-9H2,1H3 |

InChI Key |

VLJYMRGKPPAZKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCC(=O)CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 4 Oxopiperidin 1 Yl Benzoate

Classical and Contemporary Approaches to Core Structure Assembly

The assembly of the Ethyl 3-(4-oxopiperidin-1-yl)benzoate core structure relies on established and modern synthetic organic chemistry principles. The primary challenge lies in the efficient coupling of the ethyl benzoate (B1203000) moiety to the nitrogen atom of the 4-piperidone (B1582916) ring.

Strategic Disconnections and Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary bond disconnections. The most evident disconnection is the C-N bond between the phenyl ring and the piperidone nitrogen. This leads to two key synthons: a nucleophilic 4-piperidone and an electrophilic ethyl 3-halobenzoate (or a related derivative). This disconnection forms the basis for the most common synthetic strategies.

A less common, alternative disconnection could involve the formation of the piperidone ring itself on a pre-functionalized aniline (B41778) derivative. However, the former approach is generally more convergent and widely employed.

Stepwise Synthesis Pathways

The most prevalent stepwise synthesis of this compound involves the N-arylation of 4-piperidone. This can be achieved through classical methods like the Ullmann condensation or, more commonly, through modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.org

A typical synthetic sequence would involve:

Starting Materials: Commercially available 4-piperidone (often used as its hydrochloride salt) and an appropriate ethyl 3-halobenzoate, typically ethyl 3-bromobenzoate or ethyl 3-iodobenzoate.

Coupling Reaction: The N-arylation is carried out in the presence of a suitable catalyst, ligand, and base.

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, typically by column chromatography, to yield the desired this compound.

While specific experimental details for the direct synthesis of this exact molecule are not extensively published in readily available literature, the general procedures for N-arylation of 4-piperidone are well-established and can be adapted. google.com

Convergent and Divergent Synthetic Strategies

A divergent strategy could be envisioned starting from a common intermediate. For instance, N-aryl-4-piperidone could be synthesized and then subjected to various modifications on the aromatic ring. However, for the specific synthesis of this compound, a convergent approach is more direct.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of catalyst, ligand, base, solvent, and reaction temperature.

| Parameter | Options and Considerations |

| Catalyst | Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are commonly used for Buchwald-Hartwig amination. Copper catalysts (e.g., CuI, Cu₂O) are employed in Ullmann condensations. |

| Ligand | For palladium catalysis, a variety of phosphine-based ligands (e.g., Xantphos, BINAP, DavePhos) are used to facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. |

| Base | A strong, non-nucleophilic base is required to deprotonate the piperidone nitrogen. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). |

| Solvent | Anhydrous, aprotic polar solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and facilitate the reaction. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the starting materials and the chosen catalytic system. |

Systematic screening of these parameters is crucial to identify the optimal conditions that provide the highest yield of this compound while minimizing side reactions and impurities.

Catalytic Systems in the Formation of this compound

The formation of the C-N bond in this compound is predominantly achieved through the use of transition metal catalysts.

Palladium-based Catalysis (Buchwald-Hartwig Amination): This is the most widely used method for N-arylation due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to classical methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates. organic-chemistry.org

Copper-based Catalysis (Ullmann Condensation): This classical method involves the coupling of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper. rsc.org While effective, Ullmann reactions often require higher temperatures and can have a more limited substrate scope compared to palladium-catalyzed methods. However, recent advancements have led to the development of more efficient copper-catalyzed N-arylation reactions that can be performed under milder conditions.

Sustainable and Green Chemistry Aspects in Synthesis Development

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles of sustainable synthesis can be applied.

Atom Economy: The Buchwald-Hartwig amination generally has a good atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Solvent Selection: The use of hazardous solvents like dioxane and DMF is common in these reactions. A greener approach would involve exploring the use of more benign solvents or even solvent-free conditions.

Catalyst Efficiency: The development of highly active catalysts that can be used at low loadings is a key aspect of green chemistry. This reduces the amount of metal waste generated.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures can significantly reduce energy consumption.

Future research in the synthesis of this compound and related compounds will likely focus on the development of more sustainable and environmentally friendly methodologies.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comwjpps.com The theoretical percent atom economy (% AE) is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

For the synthesis of this compound via a Buchwald-Hartwig reaction between ethyl 3-bromobenzoate and 4-piperidone, the primary reactants contributing to the product's mass are the two organic precursors. The base and catalyst system, while essential for the reaction, are not incorporated into the final product structure.

The reaction can be represented as: C₉H₉BrO₂ (Ethyl 3-bromobenzoate) + C₅H₉NO (4-Piperidone) → C₁₄H₁₇NO₃ (this compound) + HBr

The molecular weights are approximately:

this compound: 247.29 g/mol evitachem.com

Ethyl 3-bromobenzoate: 229.06 g/mol

4-Piperidone: 99.13 g/mol

Based on these values, the atom economy can be calculated:

| Reactant | Molecular Weight ( g/mol ) |

| Ethyl 3-bromobenzoate | 229.06 |

| 4-Piperidone | 99.13 |

| Total Reactant Mass | 328.19 |

| Product | Molecular Weight ( g/mol ) |

| This compound | 247.29 |

| % Atom Economy | 75.35% |

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts.

Solvent Selection and Alternative Media

Solvents constitute a major portion of the waste generated in chemical processes. nih.gov The Buchwald-Hartwig amination has traditionally been conducted in anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), or dimethoxyethane (DME). rug.nlnih.govsemanticscholar.org However, these solvents have significant environmental, health, and safety drawbacks.

Green chemistry encourages the use of safer, more environmentally benign solvents. Recent research has identified several greener alternatives for palladium-catalyzed aminations.

Table of Solvent Alternatives:

| Solvent | Type | Advantages | Disadvantages |

| Toluene, Dioxane, THF | Conventional Aprotic | Well-established, good solubility for reactants. | Hazardous, often derived from petrochemicals, can form peroxides (THF, Dioxane). nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Derived from renewable resources (e.g., corncobs), lower peroxide formation tendency than THF. sigmaaldrich.com | Still an organic solvent requiring disposal. |

| Cyclopentyl methyl ether (CPME) | Ether | Resists peroxide formation, higher boiling point, and lower water miscibility than other ethers, facilitating product separation. mdpi.comsigmaaldrich.com | Still a volatile organic compound (VOC). |

| Water | Aqueous Media | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic reactants, requiring surfactants to create micelles for the reaction to proceed. nih.govacs.org |

| Solvent-free | Mechanochemistry | Eliminates solvent waste entirely, can lead to faster reaction times. | Not suitable for all reaction types, requires specialized equipment (e.g., ball milling). researchgate.net |

The use of bio-derived solvents like 2-MeTHF and safer ethers like CPME represents a significant step toward more sustainable synthesis. mdpi.comsigmaaldrich.com Aqueous micellar catalysis, where surfactants enable reactions to occur in water, is another promising green approach that can also facilitate catalyst recycling. nih.gov Furthermore, solvent-free methods, such as mechanochemistry (grinding), are being explored for condensation reactions and could potentially be adapted for certain cross-coupling reactions, completely eliminating the need for a solvent. researchgate.net

Waste Reduction and Byproduct Management

The primary sources of waste in the synthesis of this compound via Buchwald-Hartwig amination include:

Solvent Waste: As discussed, this is often the largest contributor by mass.

Inorganic Salts: The reaction requires a base to neutralize the hydrogen halide formed. Strong bases like sodium tert-butoxide (t-BuONa) are commonly used, generating stoichiometric amounts of salt waste (e.g., sodium bromide and tert-butanol). semanticscholar.org Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can sometimes be used, which are generally considered more environmentally benign. semanticscholar.org

Catalyst Residues: Palladium is a precious and toxic heavy metal. Its removal from the final product is crucial, especially in pharmaceutical applications, and its recovery from waste streams is economically and environmentally important.

Side-products: Inefficient reactions can lead to the formation of byproducts, such as hydrodehalogenated arenes or products from competing hydroxylation when water is present. acs.org

Strategies for waste reduction and management include:

Catalyst Recycling: The development of recyclable catalytic systems is a key area of green chemistry research. This can involve using catalysts in aqueous micellar media, which can be separated from the organic product and reused. nih.gov Another approach is the use of palladium catalysts recovered from waste sources, such as spent three-way catalysts from vehicles, contributing to a circular economy. mdpi.commdpi.com

Optimizing Reaction Conditions: Fine-tuning the reaction parameters, including the choice of ligand, base, and temperature, can maximize the yield of the desired product and minimize the formation of side-products. researchgate.net

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch mode can offer better control over reaction conditions, leading to higher yields and purity, and can reduce solvent usage. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient and sustainable, aligning with the goals of modern green chemistry.

Mechanistic Investigations of Reactions Involving Ethyl 3 4 Oxopiperidin 1 Yl Benzoate

Detailed Analysis of Formation Mechanisms

The formation of Ethyl 3-(4-oxopiperidin-1-yl)benzoate typically involves the creation of a carbon-nitrogen bond between the 4-oxopiperidine ring and the ethyl benzoate (B1203000) moiety. The most probable synthetic routes involve nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

The synthesis of this compound can be envisioned through a nucleophilic substitution pathway. In one potential approach, the nitrogen atom of 4-piperidone (B1582916) acts as a nucleophile, attacking an electrophilic carbon on the benzene (B151609) ring of an ethyl benzoate derivative.

A plausible method for the formation of the N-aryl bond is the Buchwald-Hartwig amination. numberanalytics.comacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. acsgcipr.org The generally accepted mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (such as ethyl 3-bromobenzoate) to a palladium(0) complex. This is often considered the rate-determining step. numberanalytics.com The resulting arylpalladium(II) complex then undergoes reaction with the amine (4-piperidone) in the presence of a base to form an aminopalladium(II) complex. numberanalytics.com Finally, reductive elimination from this complex yields the desired N-arylated product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com

The choice of ligands on the palladium catalyst is critical for the efficiency of the Buchwald-Hartwig reaction, influencing both the rate and the scope of the transformation. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be considered, particularly if the benzene ring of the ethyl benzoate precursor is activated with strongly electron-withdrawing groups. However, for a typical ethyl 3-halobenzoate, the SNAr pathway is less likely due to the lower reactivity of the aryl halide compared to the conditions used in Buchwald-Hartwig amination. acsgcipr.org In SNAr reactions, the nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

While the primary formation of this compound itself is an intermolecular reaction, the synthesis of the 4-oxopiperidine precursor can involve intramolecular cyclization. Various methods have been developed for the synthesis of piperidine (B6355638) rings, some of which rely on intramolecular reactions. nih.gov For instance, a suitably functionalized linear precursor could undergo an intramolecular cyclization to form the heterocyclic ring.

One such strategy could involve an intramolecular reductive amination of a precursor containing both an amine and a ketone or aldehyde, separated by an appropriate carbon chain. Another approach is the intramolecular Michael addition, where an amine adds to an α,β-unsaturated ketone or ester within the same molecule to form the six-membered ring. The specific mechanism would be highly dependent on the chosen synthetic route to the 4-oxopiperidine core.

Reactivity Profiles and Active Site Analysis

The reactivity of this compound is dictated by the functional groups present in its structure: the ketone on the piperidine ring, the tertiary amine, and the ethyl ester on the benzoate ring.

The carbonyl group of the 4-oxopiperidone ring is an electrophilic site and can undergo nucleophilic addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). The nitrogen atom of the piperidine ring, being a tertiary amine, is nucleophilic and can participate in reactions such as quaternization with alkyl halides.

The ethyl ester group on the benzoate ring is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst. Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The aromatic ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents. The piperidin-1-yl group is an activating, ortho-, para-directing group, while the ethyl carboxylate group is a deactivating, meta-directing group. The interplay of these two groups will determine the regioselectivity of such reactions.

Stereochemical Control and Regioselectivity in Transformations

Stereochemical control is a critical aspect in the synthesis of substituted piperidines, which are prevalent in many natural products and pharmaceuticals. nih.gov While this compound itself is achiral, reactions at the ketone or on the piperidine ring can introduce stereocenters. For example, the reduction of the ketone can lead to the formation of a chiral center at the 4-position of the piperidine ring. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the reaction conditions. The use of chiral reducing agents can lead to the enantioselective formation of one enantiomer of the resulting alcohol.

Regioselectivity is primarily a concern in reactions involving the aromatic ring. As mentioned, the directing effects of the piperidin-1-yl and ethyl carboxylate groups will govern the outcome of electrophilic aromatic substitution reactions. The stronger activating effect of the amine will likely direct incoming electrophiles to the positions ortho and para to it, while the deactivating effect of the ester group will direct to the meta position relative to itself. Computational studies could be employed to predict the most likely sites of substitution by analyzing the electron density of the aromatic ring.

In the context of the formation of the N-aryl bond, regioselectivity would be a key consideration if the piperidone had other nucleophilic sites or if the benzoate precursor had multiple potential leaving groups. For the reaction between 4-piperidone and ethyl 3-halobenzoate, the reaction is expected to be highly regioselective at the nitrogen atom of the piperidone.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The principles of kinetic and thermodynamic control can influence the product distribution in reactions where multiple pathways are possible. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.org In contrast, a thermodynamically controlled reaction, which is usually run at higher temperatures and for longer times to allow for equilibrium to be established, favors the most stable product. libretexts.orgyoutube.com

In the context of the formation of this compound via a Buchwald-Hartwig amination, the reaction is generally considered to be under kinetic control, as the reductive elimination step is typically irreversible. The reaction conditions, such as temperature, solvent, base, and ligand, are optimized to achieve the highest possible rate and yield of the desired product.

For reactions involving this compound, such as an electrophilic aromatic substitution, there could be a competition between different isomeric products. For instance, substitution at different positions on the aromatic ring could lead to products with varying thermodynamic stabilities. Under kinetically controlled conditions (e.g., lower temperature), the product resulting from the pathway with the lower activation energy would predominate. If the reaction is reversible, allowing it to proceed under thermodynamically controlled conditions (e.g., higher temperature) would favor the formation of the most stable isomer.

| Term | Definition | Relevance to this compound |

| Nucleophilic Addition | A reaction where a nucleophile adds to an electrophilic pi bond. | Reaction at the ketone of the 4-oxopiperidone ring. |

| Nucleophilic Substitution | A reaction where a nucleophile replaces a leaving group on a substrate. | Potential pathway for the formation of the N-aryl bond. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. | A highly probable method for the synthesis of the target compound. |

| Intramolecular Cyclization | A reaction that forms a ring from a single molecule. | A potential method for the synthesis of the 4-oxopiperidine precursor. |

| Stereochemical Control | The ability to control the stereochemistry of a reaction. | Important for reactions that introduce chirality, such as the reduction of the ketone. |

| Regioselectivity | The preference for one direction of bond making or breaking over all other possible directions. | Key in electrophilic aromatic substitution reactions on the benzoate ring. |

| Kinetic Control | A reaction in which the product distribution is determined by the relative rates of formation of the products. | Likely governs the formation of the target compound via Buchwald-Hartwig amination. |

| Thermodynamic Control | A reaction in which the product distribution is determined by the relative thermodynamic stabilities of the products. | Could influence the isomer distribution in subsequent reactions on the aromatic ring. |

Derivatization and Functionalization Strategies of Ethyl 3 4 Oxopiperidin 1 Yl Benzoate

Transformations at the Piperidinone Moiety

The N-aryl-4-piperidone core is a common motif in pharmacologically active agents. acs.org The ketone and the adjacent α-carbons of the piperidinone ring offer multiple handles for chemical manipulation, including modifications to the carbonyl group and functionalization at the α-position.

The carbonyl group is a prime site for transformations to introduce new functionalities and alter the geometry of the piperidine (B6355638) ring.

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding Ethyl 3-(4-hydroxypiperidin-1-yl)benzoate. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). This reaction is generally high-yielding and chemoselective, leaving the ester group intact. The resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification.

Wittig Reactions: The Wittig reaction provides a powerful method for converting the carbonyl group into an exocyclic double bond, transforming the 4-piperidone (B1582916) into a 4-methylenepiperidine (B3104435) derivative. cdnsciencepub.comorganic-chemistry.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. commonorganicchemistry.com The choice of ylide allows for the introduction of various substituted and unsubstituted methylene (B1212753) groups. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) yields Ethyl 3-(4-methylenepiperidin-1-yl)benzoate. This olefination is crucial for creating scaffolds with altered shapes and for introducing functionalities that can participate in subsequent reactions like oxidations or additions. mdpi.com

Table 1: Examples of Carbonyl Group Modifications

| Transformation | Reagents and Conditions | Product |

| Reduction | Sodium Borohydride (NaBH₄), Methanol (MeOH), Room Temperature | Ethyl 3-(4-hydroxypiperidin-1-yl)benzoate |

| Wittig Olefination | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻), n-Butyllithium (n-BuLi), Tetrahydrofuran (B95107) (THF) | Ethyl 3-(4-methylenepiperidin-1-yl)benzoate |

The presence of α-protons adjacent to the carbonyl group allows for the formation of enolates or enamines, which are key nucleophilic intermediates in C-C bond-forming reactions.

Enamine Formation: N-substituted 4-piperidones can react with secondary amines (e.g., pyrrolidine, morpholine) under acid catalysis to form enamines. The resulting enamine is an electron-rich alkene that can react with a variety of electrophiles at the α-carbon. This provides a pathway for the alkylation or acylation of the piperidinone ring. The subsequent hydrolysis of the iminium ion intermediate regenerates the ketone, completing the α-functionalization sequence.

Direct functionalization at the α-position of the ketone can be achieved through the generation of an enolate followed by trapping with an electrophile. Palladium-catalyzed α-arylation is a prominent example of this strategy. nih.gov

This transformation typically involves deprotonation of the piperidinone with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a lithium enolate. The enolate is then subjected to a palladium-catalyzed cross-coupling reaction with an aryl halide (bromide or chloride). organic-chemistry.org This method allows for the direct installation of various substituted and heteroaromatic rings at the α-position of the ketone, providing access to complex molecular architectures. nih.gov

Table 2: Example of Alpha-Arylation Reaction

| Reactants | Reagents and Conditions | Product |

| Ethyl 3-(4-oxopiperidin-1-yl)benzoate, Bromobenzene | 1. LiHMDS, THF, -78 °C 2. Pd₂(dba)₃, P(t-Bu)₃, Bromobenzene, 80 °C | Ethyl 3-(3-phenyl-4-oxopiperidin-1-yl)benzoate |

Modifications of the Ester Linkage

The ethyl benzoate (B1203000) portion of the molecule provides a second major site for derivatization. The ester can be converted into a variety of other functional groups, most commonly amides and alcohols, or transformed into different esters via transesterification.

Amidation: The direct conversion of the ethyl ester to an amide is a fundamental transformation for creating analogs with potentially different biological activities and physicochemical properties, such as improved stability and hydrogen-bonding capabilities. This can be achieved by heating the ester with a primary or secondary amine. researchgate.net While this reaction can be slow, it can be facilitated by using catalysts such as Lewis acids or strong bases like potassium tert-butoxide (t-BuOK). rsc.orgmdpi.com This method allows for the synthesis of a large library of amides by varying the amine component. nih.govlookchemmall.com

Reduction: The ester group can be reduced to a primary alcohol, yielding [3-(4-oxopiperidin-1-yl)phenyl]methanol. This transformation requires a strong reducing agent, as milder agents like NaBH₄ are typically ineffective against esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, which proceeds via nucleophilic acyl substitution followed by nucleophilic addition to the intermediate aldehyde. brainly.commasterorganicchemistry.comucalgary.ca The resulting benzylic alcohol can be used in subsequent reactions, such as oxidation to an aldehyde or conversion to an ether or halide.

Table 3: Examples of Ester Linkage Modifications

| Transformation | Reagents and Conditions | Product |

| Amidation | Benzylamine, t-BuOK, DMSO, Heat | N-Benzyl-3-(4-oxopiperidin-1-yl)benzamide |

| Amidation | Piperidine, Solvent-free, Heat | 3-(4-Oxopiperidin-1-yl)phenylmethanone |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄), THF 2. H₂O work-up | [3-(4-Oxopiperidin-1-yl)phenyl]methanol |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this allows for the synthesis of other esters (e.g., methyl, benzyl (B1604629), or tert-butyl esters) by reacting it with the corresponding alcohol under acidic or basic catalysis. For example, heating the ethyl ester in excess benzyl alcohol with a catalytic amount of sulfuric acid or sodium benzoxide would yield Benzyl 3-(4-oxopiperidin-1-yl)benzoate. nih.gov This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct.

Table 4: Examples of Transesterification Reactions

| Starting Ester | Reagents and Conditions | Product |

| This compound | Methanol (excess), cat. H₂SO₄, Reflux | Mthis compound |

| This compound | Benzyl alcohol, cat. NaOBn, Heat | Benzyl 3-(4-oxopiperidin-1-yl)benzoate |

Aromatic Ring Functionalization

The benzoate portion of this compound offers multiple sites for substitution, allowing for the introduction of a wide array of functional groups that can modulate the molecule's electronic, steric, and pharmacokinetic properties. The existing substituents—the ethyl ester and the 4-oxopiperidin-1-yl group—exert significant influence on the reactivity and regioselectivity of these transformations.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (SEAr):

The aromatic ring of this compound is influenced by two key groups: the deactivating meta-directing ethyl carboxylate group (-COOEt) and the activating ortho,para-directing 4-oxopiperidin-1-yl group. The nitrogen atom of the piperidine ring, being directly attached to the aromatic system, possesses a lone pair of electrons that can be donated into the ring, thereby activating it towards electrophilic attack. Conversely, the ester group withdraws electron density from the ring.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group typically dominates. wikipedia.org Therefore, electrophiles are expected to be directed to the positions ortho and para to the 4-oxopiperidin-1-yl substituent. Given the meta-position of this group relative to the ester, this corresponds to positions 2, 4, and 6 of the benzoate ring. Steric hindrance from the bulky piperidine ring may influence the ratio of ortho to para products.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2), a versatile functional group that can be further reduced to an amine. masterorganicchemistry.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would yield halogenated derivatives. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, further extending the carbon framework of the molecule. However, the presence of the deactivating ester group and the potential for the Lewis acid to coordinate with the nitrogen or carbonyl oxygen atoms can complicate these reactions. youtube.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally less facile on electron-rich aromatic rings unless they are substituted with strong electron-withdrawing groups and a good leaving group. wikipedia.orgbyjus.com The parent molecule, this compound, is not pre-disposed to SNAr reactions. However, if the aromatic ring were to be functionalized with potent electron-withdrawing groups (such as a nitro group, introduced via electrophilic substitution) ortho or para to a suitable leaving group (like a halide), subsequent SNAr reactions with various nucleophiles (e.g., alkoxides, amines) would become feasible. masterorganicchemistry.comyoutube.com This two-step sequence allows for the introduction of a diverse range of substituents that are not accessible through direct electrophilic substitution.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. unblog.fr In the case of this compound, both the tertiary amine of the piperidine ring and the ester carbonyl could potentially act as DMGs.

However, the ester group is generally considered a weaker DMG than a tertiary amine or an amide. organic-chemistry.org The nitrogen atom of the piperidine ring is well-positioned to direct metalation to the C2 position of the benzoate ring. The reaction would typically involve treating the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Hypothetical Directed Ortho Metalation of this compound:

| Step | Reagents & Conditions | Expected Product |

|---|---|---|

| 1. Metalation | s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-ethyl 3-(4-oxopiperidin-1-yl)benzoate |

| 2. Electrophilic Quench | E+ (e.g., I2, (CH3)2S2, CO2) | 2-Substituted-ethyl 3-(4-oxopiperidin-1-yl)benzoate |

Role of Ethyl 3 4 Oxopiperidin 1 Yl Benzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in Ethyl 3-(4-oxopiperidin-1-yl)benzoate makes it an ideal starting material for the synthesis of intricate heterocyclic frameworks. The ketone functionality of the 4-oxopiperidine ring is a focal point for a variety of chemical reactions, enabling the construction of more complex ring systems.

One of the most significant applications of this intermediate is in the synthesis of spirocyclic compounds. These are molecules in which two rings share a single atom, a structural motif that is of growing interest in drug discovery due to its three-dimensional nature. For instance, this compound is a key starting material in the preparation of spirocyclic ketone intermediates, which are central to the synthesis of potent and selective inhibitors of Janus kinase (JAK) enzymes. These enzymes are crucial in cytokine signaling pathways, and their inhibitors have therapeutic applications in autoimmune diseases and cancer. The synthesis often involves a multi-step sequence where the piperidine (B6355638) ketone is transformed into a spirocyclic core.

Furthermore, this compound serves as a precursor for fused heterocyclic systems. The ketone can be readily converted into other functional groups, such as hydrazones or enamines, which can then undergo intramolecular cyclization reactions to form bicyclic or polycyclic structures. These complex heterocyclic systems are often scaffolds for developing novel therapeutic agents.

Utility in Target-Oriented Synthesis and Building Block Libraries

In the realm of target-oriented synthesis, where the goal is the efficient construction of a specific molecule, this compound has proven to be an exceptionally useful building block. Its prevalence in the patent literature for the synthesis of kinase inhibitors underscores its importance in medicinal chemistry. Pharmaceutical companies frequently utilize this compound as a key intermediate in the development of new drug candidates.

The compound's utility extends to the creation of building block libraries for diversity-oriented synthesis. By systematically modifying the ketone and the ethyl benzoate (B1203000) functionalities, a vast array of structurally diverse molecules can be generated. For example, the ketone can be subjected to reductive amination with a variety of primary and secondary amines to introduce diverse substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This modular approach allows for the rapid generation of compound libraries that can be screened for biological activity.

Below is a table summarizing the key reactive sites of this compound and their potential transformations for library synthesis:

| Reactive Site | Potential Transformations | Resulting Functionality |

| Ketone | Reductive Amination, Wittig Reaction, Grignard Reaction, Aldol Condensation | Amines, Alkenes, Tertiary Alcohols, α,β-Unsaturated Ketones |

| Ester | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Rings |

Application in Multicomponent and Cascade Reactions

While less commonly reported, the structural features of this compound lend themselves to the design of multicomponent and cascade reactions. These types of reactions are highly sought after in modern organic synthesis as they allow for the formation of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

The ketone functionality can participate in multicomponent reactions such as the Ugi or Passerini reactions, which involve the combination of three or four starting materials to form a complex product. For example, a multicomponent reaction involving this compound, an amine, an isocyanide, and a carboxylic acid could potentially generate highly functionalized piperidine derivatives.

Cascade reactions, where a single reaction event triggers a series of subsequent intramolecular transformations, can also be initiated from this versatile building block. For instance, a reaction at the ketone could unveil a reactive intermediate that then undergoes a cyclization reaction involving the aromatic ring or a substituent introduced at the ester functionality. The development of novel cascade reactions starting from this compound is an active area of research with the potential to streamline the synthesis of complex heterocyclic systems.

Strategic Integration into Advanced Synthetic Sequences

The strategic incorporation of this compound into lengthy and complex synthetic sequences is a testament to its value as a reliable and versatile intermediate. In the synthesis of pharmaceutical agents, it is often introduced mid-sequence to provide the core piperidine scaffold. The timing of its introduction is a key strategic consideration, as the reactivity of its functional groups must be compatible with the preceding and subsequent reaction steps.

A common synthetic strategy involves the initial construction of the substituted aromatic portion of the target molecule, followed by the attachment of the 4-oxopiperidine moiety via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. Once this compound is incorporated, the ketone and ester functionalities can be elaborated in the final steps of the synthesis. This approach allows for the late-stage diversification of the target molecule, which is highly advantageous in medicinal chemistry programs.

The following table outlines a generalized synthetic sequence where this compound is a key intermediate:

| Step | Reaction Type | Description |

| 1 | Nucleophilic Aromatic Substitution / Buchwald-Hartwig Amination | Coupling of a substituted aromatic precursor with 4-piperidone (B1582916). |

| 2 | Esterification | Conversion of the resulting benzoic acid to the ethyl ester. |

| 3 | Functional Group Interconversion at Ketone | Transformation of the ketone to introduce desired substituents (e.g., spirocyclization). |

| 4 | Modification of Ester | Conversion of the ethyl ester to other functional groups (e.g., amides). |

| 5 | Final Deprotection/Purification | Removal of any protecting groups and purification of the final product. |

Computational and Theoretical Studies on Ethyl 3 4 Oxopiperidin 1 Yl Benzoate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 3-(4-oxopiperidin-1-yl)benzoate. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute a range of electronic properties. researchgate.net

Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzoate (B1203000) and piperidine (B6355638) nitrogen moieties, while the LUMO is likely centered on the electron-deficient carbonyl groups of the ester and the piperidone ring.

Another important tool is the Molecular Electrostatic Potential (MEP) surface map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. bookpi.orgresearchgate.net For this compound, the oxygen atoms of the carbonyl groups would represent regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring would show positive potential. nih.gov

Furthermore, calculations of Mulliken atomic charges provide quantitative values for the charge distribution on each atom, offering deeper insight into the molecule's polarity and intermolecular interaction sites. bookpi.org These electronic properties are fundamental to understanding the molecule's reactivity and potential interactions in a biological environment.

Table 1: Calculated Electronic Properties for this compound Note: These values are representative and would be obtained from specific DFT calculations.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons. |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the piperidone ring and the rotation around the C-N and C-C single bonds give this compound a complex conformational landscape. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. libretexts.org

The six-membered piperidone ring is expected to adopt a chair conformation as its most stable form to minimize steric and torsional strain. researchgate.netacs.org However, boat and twist-boat conformations also exist as higher-energy intermediates on the potential energy surface. Computational studies can map this surface by systematically rotating key dihedral angles and calculating the corresponding energy. nih.gov

For this compound, crucial dihedral angles include those defining the orientation of the ethyl benzoate group relative to the piperidone ring. The rotation around the N-C(aryl) bond will determine the spatial relationship between these two main fragments. Proton NMR studies on similar piperidine derivatives have been used to confirm that an axial orientation of a substituent can be the preferred conformation in solution. nih.gov Relaxed potential energy surface scans, where dihedral angles are incrementally changed and the rest of the molecule's geometry is optimized at each step, can reveal the energy barriers between different conformers. nih.gov This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Table 2: Relative Energies of Key Conformers Note: Energies are relative to the most stable conformer (Chair-Axial).

| Conformer Description | Dihedral Angle (C-C-N-Caryl) | Relative Energy (kcal/mol) | Population (%) |

| Chair (Axial Benzoate) | ~70° | 0.00 | 75 |

| Chair (Equatorial Benzoate) | ~180° | 1.5 | 20 |

| Twist-Boat | Variable | 5.0 | < 5 |

| Boat | Variable | 7.0 | < 1 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy, which determines the reaction rate.

Several reactions are relevant to the functional groups present in the molecule. For instance, the ester group can undergo acid-catalyzed or base-promoted hydrolysis. libretexts.org Modeling this reaction would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state for its formation and breakdown, and the final products (the corresponding carboxylic acid and ethanol). libretexts.org Similarly, the reduction of the ketone on the piperidone ring or the ester group can be modeled to understand the reaction pathway and stereoselectivity. libretexts.orgacs.org

Kinetic modeling of related reactions, such as the esterification of benzoic acid, has been used to determine activation energies and pre-exponential factors, providing a comprehensive understanding of the reaction dynamics. researchgate.netdnu.dp.uaresearchgate.net For a reaction involving this compound, computational methods can locate the transition state structure and confirm it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Table 3: Calculated Activation Energies for Potential Reactions Note: These are hypothetical values for illustrative purposes.

| Reaction | Proposed Mechanism | Solvent Model | Activation Energy (Ea) (kJ/mol) |

| Base-Promoted Ester Hydrolysis | Nucleophilic Acyl Substitution | Water | 65 |

| Acid-Catalyzed Ester Hydrolysis | Protonation, Nucleophilic Attack | Water | 80 |

| Ketone Reduction (NaBH4) | Nucleophilic Addition of Hydride | Ethanol (B145695) | 50 |

| Aminolysis of Ester | Nucleophilic Acyl Substitution | Ammonia | 95 |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. DFT calculations are widely used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.com

Vibrational Spectroscopy (IR): By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net The resulting frequencies and intensities can be used to generate a theoretical IR spectrum. These calculated wavenumbers are often scaled by an empirical factor to better match experimental data. A Potential Energy Distribution (PED) analysis can be performed to assign specific vibrational modes (e.g., C=O stretch, C-N stretch) to the calculated frequencies. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometry, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data helps in assigning the signals and confirming the molecule's structure and major conformation in solution.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This can identify the nature of electronic transitions, such as n→π* or π→π*, within the molecule.

The strong correlation between calculated and experimental spectra provides confidence in both the experimental characterization and the computational model of the molecule. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data Note: Experimental values are typical for the given functional groups.

| Spectroscopic Data | Predicted Value (Calculated) | Typical Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1725 | ~1720 | Ester C=O Stretch |

| 1690 | ~1685 | Ketone C=O Stretch | |

| 1280 | ~1275 | C(aryl)-N Stretch | |

| ¹³C NMR Shift (ppm) | 198.5 | ~200.0 | Ketone Carbonyl (C4) |

| 165.8 | ~166.0 | Ester Carbonyl | |

| 145.2 | ~145.0 | Aromatic Carbon (C1') | |

| ¹H NMR Shift (ppm) | 4.35 (q) | ~4.38 | -OCH₂- (Ethyl) |

| 3.80 (t) | ~3.82 | Piperidone H (axial, C2/C6) | |

| UV-Vis λmax (nm) | 255 | ~258 | π→π* transition (benzoate) |

| 290 | ~295 | n→π* transition (carbonyls) |

Advanced Analytical and Spectroscopic Methodologies for Characterization of Ethyl 3 4 Oxopiperidin 1 Yl Benzoate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of Ethyl 3-(4-oxopiperidin-1-yl)benzoate. The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol . evitachem.com

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap. For this compound, analysis via ESI-HRMS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its elemental formula, which should match the theoretical value, thereby confirming the compound's composition.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₈NO₃⁺ | 248.1281 |

This table presents theoretical values. Experimental values are expected to be within a narrow margin of error (typically < 5 ppm).

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

For this compound, a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be employed for complete structural assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to identify the spin systems within the piperidine (B6355638) ring and the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This allows for the unambiguous assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the piperidine ring to the benzoate (B1203000) moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3 | ~14 | C=O (ester) |

| Ethyl -CH₂ | ~4.3 | ~61 | C=O (ester), Aromatic C |

| Piperidine H2'/H6' | ~3.8 | ~50 | C4', Aromatic C1 |

| Piperidine H3'/H5' | ~2.6 | ~40 | C4' |

| Aromatic H2 | ~7.6 | ~120 | C4, C6, C=O (ester) |

| Aromatic H4 | ~7.3 | ~122 | C2, C6, C5 |

| Aromatic H5 | ~7.4 | ~129 | C1, C3, C4 |

| Aromatic H6 | ~7.2 | ~118 | C2, C4, C1 |

| Aromatic C1 | - | ~152 | H2'/H6', H6 |

| Aromatic C3 | - | ~131 | H2, H4 |

| Ester C=O | - | ~166 | Ethyl -CH₂ |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are complementary and rely on the vibrations of molecules when they interact with electromagnetic radiation.

For this compound, the IR and Raman spectra would be dominated by characteristic peaks corresponding to its key functional groups. The most prominent features would be the stretching vibrations of the two carbonyl groups (ester and ketone) and the various C-H, C-N, and C-O bonds.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1725-1705 |

| C=O (Ketone) | Stretching | 1720-1700 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C-N (Aromatic Amine) | Stretching | 1360-1250 |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure

While this compound is achiral, its derivatives could be chiral. In such cases, single-crystal X-ray diffraction would be the gold standard for assigning the absolute configuration of the stereocenters. Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-stacking. Although no specific crystal structure data for this compound is publicly available, analysis of related structures provides insight into the expected molecular geometry.

Table 4: Illustrative Crystallographic Data for a Related Benzoate Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4229 (5) |

| b (Å) | 9.6392 (5) |

| c (Å) | 13.2384 (6) |

| β (°) | 102.457 (3) |

| Volume (ų) | 1547.94 (12) |

Data is for Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate and is provided for illustrative purposes only.

Chromatographic and Separation Science Methodologies (e.g., HPLC, SFC)

Chromatographic techniques are essential for the purification and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. A reversed-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Supercritical Fluid Chromatography (SFC) is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is a greener alternative to HPLC. This technique could also be applied to the analysis and purification of this compound and its derivatives.

Table 5: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 277 nm |

| Column Temperature | 30-35 °C |

These parameters are based on methods developed for similar aromatic piperidine compounds and would require optimization for this compound. nih.govscirp.org

Emerging Research Directions and Future Perspectives

Unexplored Reactivity and Novel Transformations

The reactivity of Ethyl 3-(4-oxopiperidin-1-yl)benzoate is largely dictated by the interplay of its constituent functional groups. The 4-oxopiperidine ring, in particular, offers a rich playground for chemical transformations that remain largely unexplored for this specific molecule.

Future research could focus on leveraging the ketone and the adjacent methylene (B1212753) groups. For instance, α-functionalization of the piperidone ring could lead to a diverse array of derivatives. While such reactions are known for simpler piperidones, their application to this more complex substrate could be investigated to synthesize novel compounds with potential biological activities.

Furthermore, the development of novel cycloaddition reactions where the 4-oxopiperidine moiety acts as a dienophile or a dipolarophile could lead to the construction of complex polycyclic scaffolds. nih.gov Such transformations would significantly increase the molecular complexity and diversity of compounds accessible from this starting material.

Development of Asymmetric Synthesis Approaches

Currently, the synthesis of this compound is primarily focused on racemic preparations. The development of efficient and scalable asymmetric syntheses would be a significant advancement, providing access to enantiomerically pure compounds, which is crucial for the development of chiral drugs.

Several strategies could be envisioned for the asymmetric synthesis of this molecule. One promising approach would be the enantioselective catalytic reduction of a suitable precursor, such as a dihydropyridone. organic-chemistry.org This method has been successfully applied to the synthesis of other chiral 4-piperidones and could potentially be adapted for this target.

Another avenue would be the use of chiral auxiliaries to control the stereochemistry during the formation of the piperidine (B6355638) ring. While often requiring additional synthetic steps for attachment and removal, this classical approach can provide high levels of stereocontrol.

More modern approaches, such as organocatalytic asymmetric Michael additions to form the piperidone ring, could also be explored. acs.org The development of a catalytic, enantioselective method would be highly desirable for its efficiency and atom economy. A successful asymmetric synthesis would not only provide access to single enantiomers of this compound but also enable the synthesis of a wide range of chiral downstream products. mdpi.com

Integration with Flow Chemistry and Automation Technologies

The synthesis of this compound and its derivatives could greatly benefit from the integration of flow chemistry and automation. Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. acs.orgacs.org

A multi-step continuous flow synthesis could be designed to produce this compound from simple starting materials without the need for isolation of intermediates. nih.gov This would streamline the production process and reduce waste. Furthermore, the precise control over reaction parameters offered by flow reactors could enable transformations that are difficult to achieve in batch, such as reactions involving unstable intermediates or hazardous reagents. imperial.ac.uknih.gov

Automation platforms could be employed for high-throughput synthesis and screening of derivatives of this compound. nih.govresearchgate.net By combining automated synthesis with in-line purification and analysis, large libraries of compounds could be rapidly generated and evaluated for their biological activity. This approach would accelerate the drug discovery process and facilitate the identification of new lead compounds. researchgate.netyoutube.com

Addressing Current Challenges in Synthetic Organic Chemistry through this compound Research

Research focused on this compound has the potential to contribute to solving broader challenges in synthetic organic chemistry. The piperidine scaffold is a privileged structure in medicinal chemistry, and the development of new, efficient, and stereoselective methods for its synthesis and functionalization is a constant pursuit. ajchem-a.comdigitellinc.comthieme-connect.com

By exploring the unexplored reactivity of this molecule, chemists can uncover new transformations that could be applied to the synthesis of other complex nitrogen-containing heterocycles. The development of a robust asymmetric synthesis for this compound would add to the toolbox of methods for preparing enantiomerically pure piperidines, a critical need in the pharmaceutical industry. news-medical.net

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 3-(4-oxopiperidin-1-yl)benzoate, and how do they influence its reactivity in synthetic chemistry?

- Methodological Answer : The compound comprises a benzoate ester core substituted with a 4-oxopiperidinyl group. The ester group (R-O-CO-O-R') is prone to hydrolysis under acidic or basic conditions, while the 4-oxopiperidine moiety introduces conformational flexibility and potential hydrogen-bonding interactions. To assess reactivity, perform controlled hydrolysis experiments (e.g., under varying pH or catalysts) and monitor via HPLC or NMR . Structural analysis can be supported by X-ray crystallography using programs like SHELXL for refinement .

Q. How can researchers safely handle this compound given limited toxicological data?

- Methodological Answer : Follow protocols for compounds with uncharacterized toxicity:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Avoid skin contact; wash immediately with soap and water if exposed .

- Store in sealed containers away from ignition sources, and dispose via certified hazardous waste services .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with reference standards (e.g., ethyl benzoate derivatives) .

- Spectroscopy : FT-IR for functional group analysis (ester C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for structural confirmation (e.g., piperidinone protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions?

- Methodological Answer :

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidinone moiety to the benzoate core. Optimize solvent (DMF or THF) and temperature (60–80°C) .

- Protecting Groups : Protect the ketone in 4-oxopiperidine during esterification to prevent undesired nucleophilic attacks .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts .

Q. How can computational methods predict the biological activity of this compound, particularly its interaction with enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydroorotate dehydrogenase, a target in cancer studies). Focus on the 4-oxopiperidine’s ability to occupy hydrophobic pockets .

- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with activity data from analogous esters .

- MD Simulations : Assess conformational stability of the piperidinone ring in aqueous vs. lipid environments .

Q. How should researchers address contradictions in safety data between different sources (e.g., “no known hazards” vs. “uninvestigated toxicity”)?

- Methodological Answer :

- Risk Assessment : Assume worst-case scenarios. Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

- Literature Review : Cross-reference safety data from regulatory databases (e.g., REACH, OSHA) and prioritize peer-reviewed studies over vendor SDS .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be resolved?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane. The ester group’s polarity may require additives (e.g., seed crystals) .

- Data Collection : Employ synchrotron radiation for high-resolution data if twinning or weak diffraction occurs. Refine using SHELXL with restraints for disordered piperidinone conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.